molecular formula C9H7ClN2O2S B13008252 (Quinoxalin-2-yl)methanesulfonyl chloride

(Quinoxalin-2-yl)methanesulfonyl chloride

Cat. No.: B13008252
M. Wt: 242.68 g/mol
InChI Key: ZMDSCDGUYAZWNK-UHFFFAOYSA-N
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Description

(Quinoxalin-2-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (quinoxalin-2-yl)methanesulfonyl chloride typically involves the reaction of quinoxaline with methanesulfonyl chloride. One common method is the direct sulfonylation of quinoxaline using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Quinoxalin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The quinoxaline moiety can undergo oxidation or reduction reactions, leading to the formation of quinoxaline N-oxides or reduced quinoxalines, respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Derivatives: Formed by substitution with alcohols.

    Sulfonothioate Derivatives: Formed by substitution with thiols.

    Quinoxaline N-oxides: Formed by oxidation.

    Reduced Quinoxalines: Formed by reduction.

    Biaryl or Vinyl Derivatives: Formed by coupling reactions.

Scientific Research Applications

(Quinoxalin-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (quinoxalin-2-yl)methanesulfonyl chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding sites. The exact mechanism of action varies depending on the specific biological target and the structure of the derivative formed from the compound.

Comparison with Similar Compounds

(Quinoxalin-2-yl)methanesulfonyl chloride can be compared with other quinoxaline derivatives, such as:

    Quinoxaline N-oxides: These compounds have an oxygen atom attached to the nitrogen in the quinoxaline ring, leading to different chemical and biological properties.

    Quinoxaline-2-carboxylic acid: This derivative has a carboxyl group at the 2-position, which can be used for further functionalization.

    Quinoxaline-2-thiol: This compound has a thiol group at the 2-position, making it useful for the synthesis of sulfur-containing derivatives.

The uniqueness of this compound lies in its sulfonyl chloride group, which provides a versatile handle for further chemical modifications and the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

quinoxalin-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)6-7-5-11-8-3-1-2-4-9(8)12-7/h1-5H,6H2

InChI Key

ZMDSCDGUYAZWNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CS(=O)(=O)Cl

Origin of Product

United States

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